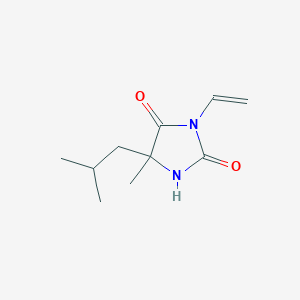
3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C8H14N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique structure, which includes an imidazolidinedione ring substituted with isobutyl, methyl, and vinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-substituted ureas with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
In an industrial setting, the production of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.
Substitution: The hydrogen atoms on the imidazolidinedione ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the vinyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the imidazolidinedione ring.
Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated imidazolidinedione derivatives.
Applications De Recherche Scientifique
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-2,4-imidazolidinedione
- 5-isobutyl-2,4-imidazolidinedione
- 5-methyl-3-vinyl-2-oxazolidinone
Uniqueness
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isobutyl, methyl, and vinyl groups allows for a range of chemical modifications and applications that may not be possible with other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7149-47-5 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
3-ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-8(13)10(4,6-7(2)3)11-9(12)14/h5,7H,1,6H2,2-4H3,(H,11,14) |
Clé InChI |
LPFQBHAIPUIVOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(C(=O)N(C(=O)N1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


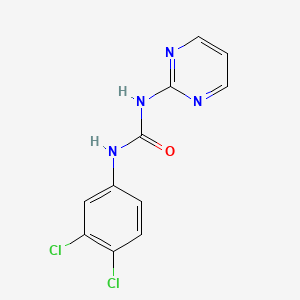
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
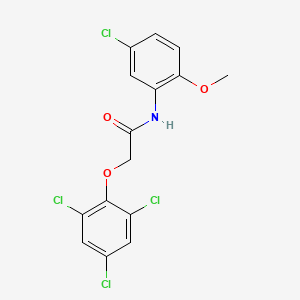
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
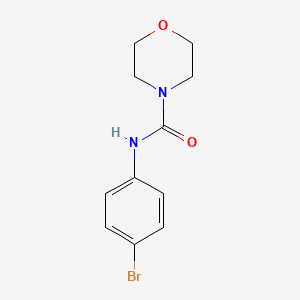
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
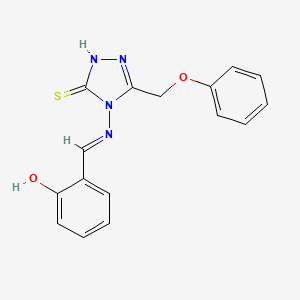
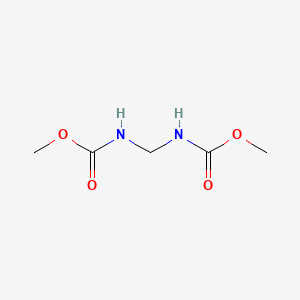
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
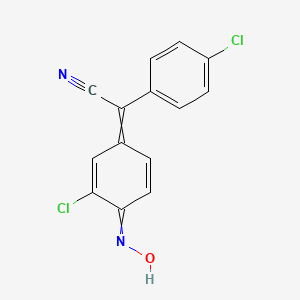
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
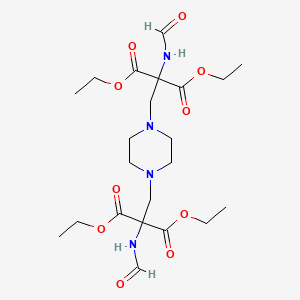
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
